molecular formula C16H13NO5S B13583698 2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B13583698
M. Wt: 331.3 g/mol
InChI Key: MOSTYHKYQCUWGB-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound with a unique structure that combines a benzothiazole ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multiple steps. One common method starts with the condensation of m-methoxychlorobenzene with triethyl phosphite, followed by further condensation with o-phenylmethoxyl benzaldehyde. The product is then hydrogenated to alkylate a double bond, and crystallized using petroleum ether to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The process involves using readily available raw materials and simplifying the steps to reduce loss and improve efficiency. The final product is typically obtained with a purity of over 99.5% .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, solvents like acetonitrile or methanol, and catalysts to enhance reaction rates. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its combination of a benzothiazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C16H13NO5S/c1-22-12-6-4-5-11(9-12)14(18)10-17-16(19)13-7-2-3-8-15(13)23(17,20)21/h2-9H,10H2,1H3

InChI Key

MOSTYHKYQCUWGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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